molecular formula C19H22N4O2 B11161349 N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161349
M. Wt: 338.4 g/mol
InChI Key: VWDYBJSEFOSSIR-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethylphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethylphenyl group and the formation of the pyrrolidine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-ethylphenyl)guanidine: This compound shares a similar pyrimidine and ethylphenyl structure but differs in the functional groups attached.

    N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-ethylphenyl)urea: Another similar compound with a urea functional group instead of the pyrrolidine ring.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-4-14-7-5-6-8-16(14)23-11-15(10-17(23)24)18(25)22-19-20-12(2)9-13(3)21-19/h5-9,15H,4,10-11H2,1-3H3,(H,20,21,22,25)

InChI Key

VWDYBJSEFOSSIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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